1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one
Overview
Description
1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds
Biochemical Analysis
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is involved in cell cycle regulation . The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have reported threshold effects where low doses enhance cellular function, but high doses result in cytotoxicity and organ damage . Understanding the dosage-response relationship is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its overall distribution and localization.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via Mannich reaction, where formaldehyde and a secondary amine react with a ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The use of catalysts such as palladium or nickel can enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alkyl halides, nucleophiles, base catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Pyrrolidine: Another heterocyclic amine with different biological activities.
Piperazine: A related compound with applications in medicinal chemistry.
Uniqueness
1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group and propylpentanone moiety contribute to its versatility in synthetic and medicinal applications .
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-propylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-3-6-13(7-4-2)14(17)16-9-5-8-12(10-15)11-16/h12-13H,3-11,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFXOPQLJVGLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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